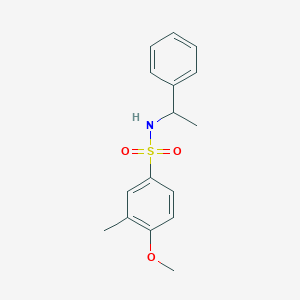
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide, also known as MMPEBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit several interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective properties and can prevent neuronal cell death induced by oxidative stress. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the formation of amyloid-beta peptide, which is a key factor in the development of this disease.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the formation of amyloid-beta peptide. It has also been shown to increase the activity of antioxidant enzymes, which can protect neuronal cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit several interesting biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. This compound has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its neuroprotective properties, which make it a valuable tool for studying neurodegenerative diseases such as Alzheimer's disease. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide. One area of research could focus on the development of more efficient synthesis methods for this compound, which could make it more readily available for scientific research. Another area of research could focus on exploring the potential applications of this compound in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on neuronal cells.
Synthesemethoden
The synthesis of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide can be achieved by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain the pure this compound compound.
Eigenschaften
Molekularformel |
C16H19NO3S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12-11-15(9-10-16(12)20-3)21(18,19)17-13(2)14-7-5-4-6-8-14/h4-11,13,17H,1-3H3 |
InChI-Schlüssel |
ZOUWRXJUWJKAEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
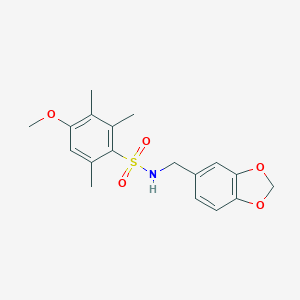
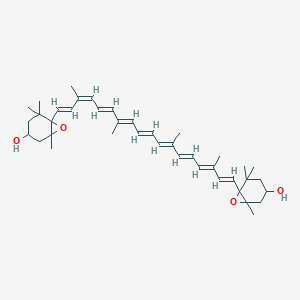


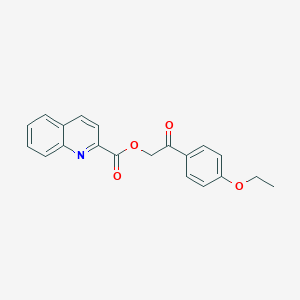

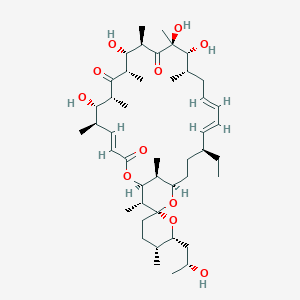
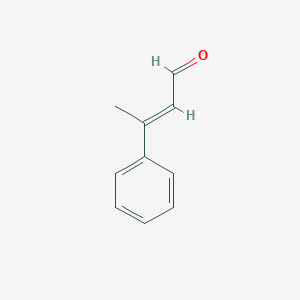
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)